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Compound of Interest

Compound Name: 5'-Hydroxy Thalidomide

CAS No.: 203450-07-1

Cat. No.: B1140232 Get Quote

Executive Summary
Thalidomide and its analogs (IMiDs) are the cornerstone of Cereblon (CRBN)-recruiting

PROTACs. While the 4-position of the phthalimide ring (as seen in Pomalidomide and

Lenalidomide) is the most common exit vector for linker attachment, the 5-position offers a

distinct chemical geometry. Utilizing 5-hydroxythalidomide allows researchers to explore

alternative ternary complex conformations, potentially rescuing "failed" PROTACs or improving

degradation selectivity (e.g., sparing neosubstrates like IKZF1/3).

Chemical Basis & Design Logic
The "Exit Vector" Importance
The efficacy of a PROTAC depends on the formation of a productive Ternary Complex (POI-

PROTAC-E3). The angle at which the linker exits the E3 ligand (the exit vector) dictates the

spatial orientation of the E3 ligase relative to the Protein of Interest (POI).

4-Position (Pomalidomide-like): Exits "laterally." Standard for most degraders (e.g., dBET1).

5-Position (5-Hydroxythalidomide): Exits "upward/diagonally." This alters the accessible

surface area on the POI, potentially enabling degradation of targets that are resistant to 4-

substituted PROTACs due to steric clashes.
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Structure-Activity Relationship (SAR)
The glutarimide ring is the pharmacophore responsible for binding the tri-tryptophan pocket

(Trp380, Trp386, Trp400) of CRBN.

Glutarimide Integrity: Must remain unmodified. (Note: The metabolite 5'-hydroxythalidomide

modifies this ring, which alters neosubstrate specificity but is generally unsuitable as a

PROTAC anchor due to steric hindrance).

Phthalimide 5-OH: Solvent-exposed in the crystal structure, making it an ideal handle for

linker conjugation via ether or ester bonds.

Synthetic Application Note
Synthesis of 5-Hydroxythalidomide
Direct hydroxylation of thalidomide is difficult. The standard route involves de novo ring

construction:

Starting Material: 4-hydroxyphthalic acid or 4-hydroxyphthalic anhydride.

Condensation: Reaction with 3-aminopiperidine-2,6-dione (glutamine derivative).

Cyclization: Thermal or dehydrative cyclization to form the imide.

Linker Attachment Strategies
The 5-hydroxyl group is a versatile nucleophile. Two primary strategies are employed:

Method A: Mitsunobu Reaction (Preferred for aliphatic alcohols)

Reagents: Triphenylphosphine (

), DIAD or DEAD.

Partner: Linker-OH (e.g., Boc-amino-PEG-alcohol).

Pros: Mild conditions, stereospecific.

Cons: Difficult purification (removal of
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).

Method B: Alkylation (Williamson Ether Synthesis)

Reagents:

or

, DMF/DMSO.

Partner: Linker-Halide (e.g., Boc-amino-PEG-Bromide) or Tosylate.

Pros: Scalable, cheaper reagents.

Cons: Requires basic conditions (risk of glutarimide hydrolysis).

Detailed Protocols
Protocol 1: Synthesis of PROTAC Precursor (5-Linker-
Thalidomide)
Objective: Conjugate a PEG-linker to 5-hydroxythalidomide via alkylation.

Materials:

5-Hydroxythalidomide (1 eq, ~274 g/mol )[1]

tert-butyl (2-(2-bromoethoxy)ethyl)carbamate (Linker-Br) (1.2 eq)

Potassium Carbonate (

) (anhydrous, 2.0 eq)

Potassium Iodide (KI) (catalytic, 0.1 eq)

Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
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).

Dissolution: Dissolve 5-Hydroxythalidomide (100 mg, 0.36 mmol) in anhydrous DMF (3 mL).

Base Addition: Add

(100 mg, 0.72 mmol) and catalytic KI. Stir at room temperature for 15 minutes. The solution
may turn yellow/orange (phenoxide formation).

Alkylation: Add the Linker-Br (116 mg, 0.43 mmol) dropwise.

Reaction: Heat the mixture to 60°C and stir for 4–16 hours. Monitor by LC-MS (Target mass:

[M+H]+ ~534).

Critical Check: Ensure the glutarimide ring remains intact (check for +18 mass shift

indicating hydrolysis).

Work-up:

Cool to room temperature.

Dilute with Ethyl Acetate (30 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL) to

remove DMF.

Dry organic layer over

, filter, and concentrate in vacuo.

Purification: Flash column chromatography (SiO2). Elute with DCM:MeOH (98:2 to 95:5).

Deprotection (Optional): To reveal the amine for warhead coupling, treat with TFA/DCM (1:4)

for 1 hour at RT.

Protocol 2: In Vitro CRBN Binding Assay (Fluorescence
Polarization)
Objective: Verify that the 5-substitution does not disrupt CRBN binding.

Materials:
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Recombinant Human CRBN-DDB1 complex.

Fluorescent Probe: Cy5-Thalidomide (binds CRBN).

Test Compounds: 5-Hydroxythalidomide-Linker, Thalidomide (Control).

Assay Buffer: 50 mM TRIS pH 7.5, 200 mM NaCl, 0.1% Pluronic F-127, 1 mM DTT.

Procedure:

Probe Mix: Prepare a solution of CRBN protein (50 nM) and Cy5-Thalidomide probe (10 nM)

in Assay Buffer.

Serial Dilution: Prepare 10-point serial dilutions of your test compounds in DMSO (Top

concentration 100 µM).

Plating: Add 1 µL of compound dilution to a 384-well black low-volume plate.

Reaction: Add 19 µL of the Protein/Probe mix to the wells.

Incubation: Incubate for 30–60 minutes at Room Temperature in the dark.

Measurement: Read Fluorescence Polarization (Ex 640 nm / Em 670 nm).

Analysis: Plot mP vs. log[Compound]. Calculate IC50.

Success Criteria: IC50 should be within 2-5 fold of free Thalidomide. If IC50 > 10 µM, the

linker may be sterically clashing or the glutarimide is damaged.

Troubleshooting & Optimization
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Issue Probable Cause Solution

Glutarimide Hydrolysis
Reaction pH too high or water

present.

Use anhydrous solvents.

Switch from

to milder bases like

or use Mitsunobu conditions

(neutral pH).

Poor Solubility
5-OH adds polarity, but rigid

linkers can aggregate.

Use PEG-based linkers

(PEG2-PEG4) to improve

aqueous solubility.

No Degradation
Exit vector trajectory is

incompatible with POI.

The 5-position vector is

distinct.[2] If 5-sub fails, screen

4-sub (Pomalidomide). If both

fail, the POI may not be

ubiquitination-permissive.

Low Yield (Alkylation)
Competitive N-alkylation of the

glutarimide.

The glutarimide NH pKa is

~10-11. The phenol OH pKa is

~8-9. Control pH strictly. Do

not use strong bases like NaH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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